1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a cyclopropyl ring, and a tetrahydropyran moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydropyran intermediates. The key steps include:
Formation of the Cyclopropyl Intermediate: This involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions.
Synthesis of the Tetrahydropyran Intermediate: This step involves the protection of a hydroxyl group using tetrahydropyranyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of the cyclopropyl and tetrahydropyran intermediates with isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-chlorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-((1-(4-bromophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Uniqueness
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-3-1-12(2-4-13)16(7-8-16)11-18-15(20)19-14-5-9-21-10-6-14/h1-4,14H,5-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFVFOJTKIQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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